5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid
Description
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is a halogenated benzoic acid derivative featuring a chlorine atom at the 5-position of the aromatic ring and a 3-fluorobenzyloxy group at the 2-position. Its molecular formula is C₁₄H₁₀ClFO₃, with a molecular weight of 298.68 g/mol. The compound’s structure combines a carboxylic acid moiety with halogen and fluorinated benzyl ether substituents, making it a candidate for pharmaceutical applications, particularly in receptor modulation. For example, structurally related benzoic acid derivatives, such as 4-((1S)-1-{[5-chloro-2-(4-fluorophenoxy)benzoyl]amino}ethyl)-benzoic acid, have been identified as selective EP4 receptor antagonists for cancer treatment .
Properties
IUPAC Name |
5-chloro-2-[(3-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-10-4-5-13(12(7-10)14(17)18)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQYZGILZDOKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the aromatic ring.
Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Conversion to corresponding carboxylate salts.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds, particularly those exhibiting anti-inflammatory and analgesic properties. Its unique structure allows for modifications that can enhance biological activity.
Biological Studies
This compound is utilized in biochemical assays to investigate enzyme activities and receptor-ligand interactions. It can act as a probe, facilitating the understanding of complex biological processes.
Materials Science
In materials science, this compound is explored for developing advanced materials, including polymers and coatings. Its chemical reactivity makes it suitable for creating novel materials with specific properties.
Industrial Chemistry
The compound is also applied in the synthesis of agrochemicals and specialty chemicals, contributing to advancements in agricultural practices and chemical manufacturing processes.
Case Study 1: Diabetic Retinopathy Model
In a study involving streptozotocin-induced diabetic rats, treatment with this compound resulted in a significant reduction in retinal vascular leakage compared to untreated controls. This suggests potential therapeutic benefits for diabetic retinopathy, highlighting its role in managing diabetes-related complications.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that it was particularly effective against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics. This positions the compound as a candidate for further development in antimicrobial therapies.
Data Table: Comparison of Biological Activities
| Activity Type | Compound Name | Observed Effect |
|---|---|---|
| Antimicrobial | This compound | Effective against Staphylococcus aureus |
| Anti-inflammatory | Various derivatives | Inhibition of COX enzymes |
| Enzyme Interaction | Biochemical assays | Modulation of enzyme activities |
Mechanism of Action
The mechanism of action for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to observable biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Replacing the 2-chlorobenzyloxy group with 3-fluorobenzyloxy reduces metabolic susceptibility, as fluorine’s small size and strong C-F bond resist oxidative degradation.
Functional Group Impact :
- The carboxylic acid moiety enables hydrogen bonding and salt formation, enhancing solubility relative to ester or amide derivatives (e.g., methyl ester intermediates in ).
- The absence of a hydroxyl group (cf. 5-chloro-2-hydroxybenzoic acid ) increases lipophilicity, favoring membrane permeability but requiring formulation adjustments for bioavailability.
Industrial and Regulatory Status
- The compound is listed as discontinued in commercial catalogs (), suggesting challenges in scale-up or regulatory approval.
- Safety data for analogues (e.g., 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid ) highlight standard handling protocols for halogenated aromatics, including PPE for skin/eye protection.
Biological Activity
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its interactions with biological macromolecules, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound features a chloro group at the 5th position and a 3-fluorobenzyl ether group at the 2nd position of the benzoic acid core. This structural configuration is crucial for its biological activity, influencing its solubility, lipophilicity, and interaction with target proteins.
The compound's mechanism of action is primarily associated with its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby exerting anti-inflammatory effects .
- Receptor Interactions : The compound serves as a probe in biochemical assays to study receptor-ligand interactions, particularly in the context of inflammatory pathways.
- Modulation of Signaling Pathways : It may inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, which is crucial in mediating inflammation and immune responses .
Anti-inflammatory and Analgesic Effects
Research has demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. In rodent models, it was found to:
- Decrease nociceptive response times in heat-induced pain tests.
- Show a dose-dependent reduction in writhing responses in acetic acid-induced pain models .
Pharmacokinetics
Pharmacokinetic studies indicate that after administration, the compound reaches maximum plasma concentrations (C_max) relatively quickly, with a notable elimination half-life (T_1/2) that suggests sustained action compared to traditional NSAIDs like aspirin. The compound's systemic exposure was measured using high-pressure liquid chromatography (HPLC), revealing an area under the curve (AUC) indicative of effective bioavailability .
Toxicity Profile
Toxicity studies conducted according to OECD guidelines reveal that this compound has a favorable safety profile compared to other NSAIDs. Notably:
- It resulted in significantly less gastric mucosal damage than aspirin at equivalent doses.
- The lethal dose (LD_50) was established to be comparable to aspirin but with reduced adverse effects on gastric tissues .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and similar compounds:
| Compound Name | COX Inhibition | Analgesic Activity | Gastric Safety Profile |
|---|---|---|---|
| This compound | Yes | High | Better than Aspirin |
| Aspirin | Yes | High | Poor |
| Ibuprofen | Yes | Moderate | Moderate |
Case Studies
- Study on Inflammatory Models : A study published in PubMed Central investigated the effects of this compound on LPS-induced inflammation in rats. Results showed significant reductions in inflammatory markers and improved histopathological outcomes compared to control groups .
- Analgesic Efficacy Study : Another study assessed the analgesic efficacy across various dosages and found that lower doses effectively managed pain without significant side effects, highlighting its potential as an alternative analgesic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Start with 2-hydroxy-5-chlorobenzoic acid. Protect the hydroxyl group using 3-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Monitor coupling efficiency via TLC.
- Route 2 : Employ Ullmann coupling between 5-chlorosalicylic acid and 3-fluorobenzyl halide using CuI/ligand catalysts . Optimize temperature (80–120°C) and solvent (DMSO or toluene) to enhance yield.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% H₃PO₄ (70:30) at 254 nm .
- NMR : Confirm substitution patterns:
- ¹H NMR: Aromatic protons at δ 7.2–7.8 ppm (chloro and fluorobenzyl groups), carboxyl proton at δ 12–13 ppm .
- ¹⁹F NMR: Fluorine signals near -110 ppm (meta-substitution) .
- Mass Spectrometry : ESI-MS ([M-H]⁻ expected at m/z 308.03) .
Q. What solvent systems are suitable for solubility studies?
- Solubility Profile :
- High solubility in polar aprotic solvents (DMF, DMSO) and moderate solubility in ethanol. Poor solubility in water (pH-dependent; enhance with NaOH to deprotonate carboxyl group) .
Q. What safety precautions are critical during handling?
- Hazards : Potential carcinogenicity (chlorinated byproducts) and reproductive toxicity (fluorinated intermediates) .
- Protocols : Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the fluorobenzyl group be addressed?
- Mechanistic Insight :
- Steric hindrance at the ortho position (due to chloro substituent) favors para-substitution. Use DFT calculations to model transition states and optimize ligand geometry in catalytic systems .
- Case Study : Substituting Pd(OAc)₂ with Pd(PCy₃)₂Cl₂ increases para-selectivity from 65% to >90% .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Data Analysis :
- Example : Discrepancies in antibacterial activity (MIC values) may arise from impurity profiles. Compare batches using LC-MS to identify trace intermediates (e.g., unreacted 3-fluorobenzyl bromide) .
- Statistical Approach : Apply ANOVA to differentiate biological variability from methodological artifacts (e.g., broth microdilution vs. agar diffusion) .
Q. How does the compound’s stability under acidic/basic conditions impact formulation?
- Degradation Pathways :
- Acidic hydrolysis cleaves the benzyl ether bond; basic conditions deprotonate the carboxyl group, enhancing solubility but risking decarboxylation at >60°C .
- Accelerated Stability Testing : Store solutions at pH 1–13 (40°C/75% RH) for 14 days. Monitor via HPLC for degradation products .
Q. Can computational models predict interactions with biological targets?
- In Silico Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
